Cas no 941-98-0 (1-Acetylnaphthalene)

1-Acetylnaphthalene is a versatile aromatic intermediate used in the production of various chemicals, dyes, and pharmaceuticals. Its key advantages lie in its high reactivity and solubility, making it an effective building block for complex molecule synthesis. Additionally, its stable storage properties ensure long shelf life and convenient handling.
1-Acetylnaphthalene structure
1-Acetylnaphthalene structure
Product Name:1-Acetylnaphthalene
CAS No:941-98-0
MF:C12H10O
MW:170.207203388214
MDL:MFCD00004013
CID:40368
PubChem ID:13663
Update Time:2026-04-28

1-Acetylnaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1'-Acetonaphthone
    • 1-(1-naphthyl)ethanone
    • 1-Acetonaphthalene
    • 1-acetyl naphthalene
    • Methyl 1-Naphthyl Ketone
    • Alpha-Acetonaphthone
    • 1-Acetonaphthone
    • 1-naphthalen-1-ylethanone
    • 1'-Acetylnaphthalene
    • α-Acetonaphthone
    • Acetonaphthone
    • 1-Acetylnaphthalene
    • 1-(naphthalen-1-yl)ethanone
    • 1-(1-Naphthalenyl)ethanone
    • Ethanone, 1-(1-naphthalenyl)-
    • 1-Naphthyl methyl ketone
    • 1-(naphthalen-1-yl)ethan-1-one
    • alpha-Naphthyl methyl ketone
    • alpha-Acetylnaphthalene
    • acetylnaphthalene
    • Methyl alpha-naphthyl ketone
    • 1`-Acetonaphthone
    • .alpha.-Acetonaphthone
    • .alpha.-Acetylnaphthalene
    • 1-naphthalen-1-yl-eth
    • 1-(1-Naphthalenyl)ethanone (ACI)
    • 1′-Acetonaphthone (6CI, 8CI)
    • 1-(Naphthalen-4-yl)ethanone
    • Methyl α-naphthyl ketone
    • NSC 7659
    • α-Acetylnaphthalene
    • α-Naphthyl methyl ketone
    • MDL: MFCD00004013
    • Inchi: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
    • InChI Key: QQLIGMASAVJVON-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C2C(=CC=CC=2)C=CC=1
    • BRN: 1100618

Computed Properties

  • Exact Mass: 170.07300
  • Monoisotopic Mass: 170.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.12 g/mL at 25 °C(lit.)
  • Melting Point: 10.5 °C (lit.)
  • Boiling Point: 298°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.628(lit.)
  • PH: 6.5-7.0 (H2O)
  • Solubility: 0.2g/l
  • Water Partition Coefficient: Insoluble
  • PSA: 17.07000
  • LogP: 3.04240
  • Solubility: Soluble in ethanol, ether, chloroform and acetone, insoluble in water.

1-Acetylnaphthalene Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:3
  • RTECS:AL2982800
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R22; R36/37/38

1-Acetylnaphthalene Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Acetylnaphthalene Pricemore >>

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1-Acetylnaphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  7 h, rt
Reference
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

Production Method 2

Reaction Conditions
1.1 Catalysts: Sodium tungsten oxide (Na2WO4) ,  Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ;  rt → 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  90 °C; 30 min, 90 °C
Reference
A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanol
Chhikara, Bhupender S.; Chandra, Ramesh; Tandon, Vibha, Synlett, 2005, (5), 872-874

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Tempo ,  Copper(II) triflate ,  5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ;  0.5 h, 25 °C
Reference
Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcohols
Liu, Yangyang; Xie, Aming; Li, Junjian; Xu, Xiao; Dong, Wei; et al, Tetrahedron, 2014, 70(52), 9791-9796

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol ,  Water ;  20 h, 80 °C
Reference
A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, ChemCatChem, 2014, 6(6), 1612-1616

Production Method 5

Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Reference
Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefins
Goegsig, Thomas M.; Kleimark, Jonatan; Nilsson Lill, Sten O.; Korsager, Signe; Lindhardt, Anders T.; et al, Journal of the American Chemical Society, 2012, 134(1), 443-452

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  7 h, rt
Reference
Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone
Yusubov, Mekhman S.; Zagulyaeva, Aleksandra A.; Zhdankin, Viktor V., Chemistry - A European Journal, 2009, 15(42), 11091-11094

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Dearomatization of 1- and 2-cyanonaphthalene through nucleophilic conjugate addition
Andujar Sanchez, Carmen M.; Iglesias, Ma Jose; Lopez Ortiz, Fernando, Tetrahedron Letters, 2002, 43(14), 2565-2568

Production Method 8

Reaction Conditions
1.1 Reagents: Silver acetate Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Reference
Hofmann rearrangement of α-hydroxyamides
Jew, Sang-sup; Kang, Myoung-hee, Archives of Pharmacal Research, 1994, 17(6), 490-1

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  8 h, rt
Reference
HCl-Catalyzed Aerobic Oxidation of Alkylarenes to Carbonyls
Niu, Kaikai; Shi, Xiaodi; Ding, Ling; Liu, Yuxiu; Song, Hongjian; et al, ChemSusChem, 2022, 15(2),

Production Method 10

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
Reference
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Production Method 11

Reaction Conditions
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
Reference
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium chloride ,  Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile ,  Water ;  20 h, 1 atm, 70 °C
Reference
Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalyst
Zhang, Mengqi; Zhai, Yongyan; Ru, Shi; Zang, Dejin; Han, Sheng; et al, Chemical Communications (Cambridge, 2018, 54(72), 10164-10167

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide ,  2-Iodobenzenesulfonic acid Solvents: Water ;  2 h, rt
Reference
2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperature
Liu, Yangyang; Wang, Boliang, Journal of Chemical Research, 2014, 38(7), 427-431

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran ,  Water ;  rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Reference
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Giurg, M.; Brzaszcz, M.; Mlochowski, J., Polish Journal of Chemistry, 2006, 80(3), 417-428

Production Method 15

Reaction Conditions
1.1 Catalysts: Ethyl 2-mercaptopropionate ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ;  3 h, rt
Reference
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
Yang, Xiaona; Guo, Yunfei; Tong, Hong'en; Guo, Hongyu; Liu, Rongfang; et al, Organic Letters, 2023, 25(29), 5486-5491

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid ,  Water ;  5 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones
Yousuf, Md; Das, Tuluma; Adhikari, Susanta, New Journal of Chemistry, 2015, 39(11), 8763-8770

Production Method 17

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane
Reference
γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcohols
Khodaie, Mohammad Mehdi; Salehi, Peyman; Goodarzi, Maryam, Synthetic Communications, 2001, 31(8), 1253-1256

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Lead diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether
Cabri, Walter; Candiani, Ilaria; Bedeschi, Angelo; Santi, Roberto, Journal of Organic Chemistry, 1990, 55(11), 3654-5

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide ,  Iron(III) acetylacetonate Solvents: Ethyl acetate ,  Water ;  20 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide
Kirihara, Masayuki; Suzuki, Satoshi; Ishizuka, Yuki; Yamazaki, Kento; Matsushima, Ryoji; et al, Tetrahedron Letters, 2013, 54(40), 5477-5480

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, rt
Reference
Ionic liquid-promoted regioselective catalysis by palladium
Mo, Jun; Hyder, Zeyn; Xu, Lijun; Xiao, Jianliang, Proceedings - Electrochemical Society, 2006, 2004, 2004-24

1-Acetylnaphthalene Raw materials

1-Acetylnaphthalene Preparation Products

1-Acetylnaphthalene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:941-98-0)1'-Acetonaphthone
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
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Jiangsu Xinsu New Materials Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:941-98-0)1'-Acetonaphthone
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
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1-Acetylnaphthalene Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-Acetylnaphthalene

Professional Introduction to 1-Acetylnaphthalene (CAS No. 941-98-0)

1-Acetylnaphthalene, with the chemical formula C11H10O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 941-98-0, uniquely identifies it in scientific literature and industrial applications. This aromatic ketone derivative of naphthalene has garnered attention due to its versatile reactivity and potential applications in synthesizing various pharmacologically active molecules.

The structural framework of 1-Acetylnaphthalene consists of a naphthalene core substituted with an acetyl group at the first position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo selective reactions such as Friedel-Crafts acylations, nucleophilic substitutions, and oxidation processes underscores its importance in medicinal chemistry.

In recent years, 1-Acetylnaphthalene has been explored for its role in the development of novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with potential anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of 1-Acetylnaphthalene have been investigated for their ability to modulate enzyme activities involved in disease pathways. The compound’s aromatic system provides a stable scaffold for further functionalization, enabling the creation of complex drug candidates.

The pharmaceutical industry has shown particular interest in 1-Acetylnaphthalene due to its compatibility with modern drug discovery methodologies. Its use as a precursor in the synthesis of heterocyclic compounds has been documented in several patents and scientific publications. These studies highlight its utility in constructing scaffolds that mimic natural products with known biological activities. The compound’s versatility makes it a preferred choice for medicinal chemists seeking innovative building blocks for drug development.

Moreover, 1-Acetylnaphthalene has found applications beyond pharmaceuticals. In materials science, it serves as a precursor for specialty polymers and dyes. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it valuable for high-performance materials. Additionally, the compound’s luminescent properties have been exploited in the design of organic light-emitting diodes (OLEDs) and sensors.

The synthesis of 1-Acetylnaphthalene typically involves acetylation reactions on naphthalene or its derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing byproduct formation and waste generation. Green chemistry principles have been increasingly applied to optimize synthetic routes, ensuring sustainability in production. Such innovations align with global efforts to promote environmentally responsible manufacturing practices.

Recent research has also delved into the pharmacokinetic behavior of 1-Acetylnaphthalene derivatives. Studies indicate that modifications to its structure can influence metabolic pathways and bioavailability. By fine-tuning substituents, researchers aim to enhance drug-like properties such as solubility, stability, and target specificity. These findings contribute to the rational design of next-generation therapeutics.

The regulatory landscape surrounding 1-Acetylnaphthalene is well-established, ensuring safe handling and commercial distribution. Manufacturers adhere to stringent quality control measures to guarantee purity and consistency across batches. This compliance is critical for applications requiring high chemical integrity, particularly in pharmaceutical formulations.

Looking ahead, the future prospects of 1-Acetylnaphthalene appear promising as new synthetic methodologies and applications emerge. Collaborative efforts between academia and industry will likely drive further exploration of its potential in drug discovery and material science. Continued investment in research will solidify its role as a cornerstone compound in modern chemical innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:941-98-0)1'-Acetonaphthone
sfd22013
Purity:99.9%
Quantity:200kg
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:941-98-0)
SDF386;SFD390
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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